

Application Note: Mass Spectrometry of 6-Butyl-1,4-cycloheptadiene

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Compound of Interest

Compound Name: *6-Butyl-1,4-cycloheptadiene*

Cat. No.: *B14159029*

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Abstract

This application note provides a detailed protocol for the analysis of **6-Butyl-1,4-cycloheptadiene** using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of publicly available mass spectral data for this specific compound, a theoretical fragmentation pattern is proposed based on established principles of mass spectrometry for hydrocarbons and cyclic compounds. This document is intended to guide researchers, scientists, and drug development professionals in the analytical characterization of **6-Butyl-1,4-cycloheptadiene** and structurally related molecules.

Introduction

6-Butyl-1,4-cycloheptadiene is a cyclic hydrocarbon with the molecular formula C₁₁H₁₈ and a molecular weight of 150.26 g/mol .^{[1][2]} Its structure, featuring a seven-membered ring with two double bonds and a butyl substituent, suggests a complex fragmentation pattern upon electron ionization mass spectrometry (EI-MS). Understanding this fragmentation is crucial for its identification and quantification in various matrices. This note outlines a comprehensive GC-MS method and a predicted mass spectrum to facilitate its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of **6-Butyl-1,4-cycloheptadiene** is expected to be characterized by a molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of the butyl group and rearrangements of the cycloheptadiene ring.

Molecular Ion: The molecular ion peak (M^+) is anticipated at an m/z of 150.

Key Fragmentation Pathways:

- Loss of the Butyl Group: A prominent fragmentation pathway for alkyl-substituted cyclic compounds is the cleavage of the alkyl chain. The loss of a butyl radical ($\bullet C_4H_9$) would result in a fragment ion at m/z 93. This is often a stable, resonance-stabilized tropyl-like cation.
- Cleavage within the Butyl Group: Fragmentation can also occur along the butyl chain, leading to the loss of smaller alkyl radicals.
 - Loss of a propyl radical ($\bullet C_3H_7$) would yield a fragment at m/z 107.
 - Loss of an ethyl radical ($\bullet C_2H_5$) would result in a fragment at m/z 121.
 - Loss of a methyl radical ($\bullet CH_3$) would produce a fragment at m/z 135.
- Ring Fragmentation: The cycloheptadiene ring can undergo various rearrangements and cleavages, leading to a complex pattern of smaller fragment ions, typically in the lower m/z region.

A summary of the predicted quantitative data for the major ions is presented in Table 1.

Data Presentation

Table 1: Predicted Mass Spectrum of **6-Butyl-1,4-cycloheptadiene**

m/z	Predicted Fragment	Relative Abundance (%)
150	[M]+•	25
121	[M - C ₂ H ₅]+	40
107	[M - C ₃ H ₇]+	60
93	[M - C ₄ H ₉]+	100 (Base Peak)
79	[C ₆ H ₇]+	30
67	[C ₅ H ₇]+	50
55	[C ₄ H ₇]+	45
41	[C ₃ H ₅]+	70

Experimental Protocols

GC-MS Analysis of 6-Butyl-1,4-cycloheptadiene

This protocol provides a general procedure for the analysis of **6-Butyl-1,4-cycloheptadiene** by GC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

3.1. Sample Preparation

- Standard Solution Preparation: Prepare a stock solution of **6-Butyl-1,4-cycloheptadiene** (if a pure standard is available) in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
- Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) should be developed and validated.

3.2. Instrumentation

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is suitable for this analysis.

3.3. GC-MS Parameters

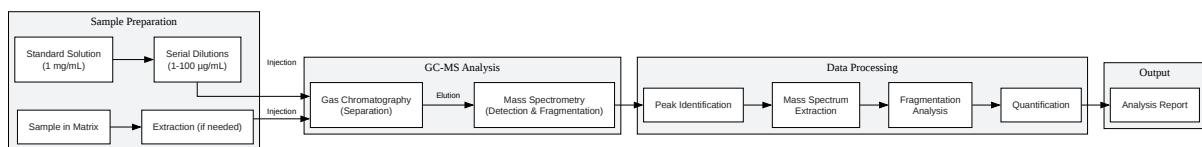
Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injection Volume	1 μ L
Injector Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 35-350
Scan Speed	1000 amu/s

3.4. Data Analysis

- Peak Identification: Identify the chromatographic peak corresponding to **6-Butyl-1,4-cycloheptadiene** based on its retention time.
- Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

- Fragmentation Analysis: Compare the experimental mass spectrum with the predicted fragmentation pattern (Table 1) and any available library spectra to confirm the identity of the compound.
- Quantification: If quantitative analysis is required, construct a calibration curve using the peak areas of the standard solutions.

Mandatory Visualization



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Caption: Experimental workflow for the GC-MS analysis of **6-Butyl-1,4-cycloheptadiene**.

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References

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- 2. lookchem.com [lookchem.com]

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